molecular formula C18H16N2O3S B11491750 methyl 5-amino-6-cyano-2-methyl-7-(2-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate

methyl 5-amino-6-cyano-2-methyl-7-(2-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B11491750
M. Wt: 340.4 g/mol
InChI Key: WGFGHLLWRDDUSR-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-cyano-2-methyl-7-(2-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound belonging to the thienopyran family This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran core, a cyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-6-cyano-2-methyl-7-(2-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the thieno[3,2-b]pyran core through a cyclization reaction

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a diketone or an aldehyde under acidic or basic conditions to form the thieno[3,2-b]pyran core.

    Nucleophilic Substitution: The cyano group is introduced through a nucleophilic substitution reaction using a cyanating agent like sodium cyanide or potassium cyanide.

    Esterification: The carboxylate ester is formed by reacting the intermediate compound with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-cyano-2-methyl-7-(2-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts like sulfuric acid, hydrochloric acid for esterification.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted thieno[3,2-b]pyran compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-amino-6-cyano-2-methyl-7-(2-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which methyl 5-amino-6-cyano-2-methyl-7-(2-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s cyano and amino groups are particularly important for binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate: Similar structure but lacks the 2-methylphenyl group.

    Methyl 5-amino-6-cyano-2-methyl-7-(4-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate: Similar structure with a different position of the methyl group on the phenyl ring.

Uniqueness

The presence of the 2-methylphenyl group in methyl 5-amino-6-cyano-2-methyl-7-(2-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 5-amino-6-cyano-2-methyl-7-(2-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C18H16N2O3S/c1-9-6-4-5-7-11(9)14-12(8-19)17(20)23-15-13(18(21)22-3)10(2)24-16(14)15/h4-7,14H,20H2,1-3H3

InChI Key

WGFGHLLWRDDUSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(OC3=C2SC(=C3C(=O)OC)C)N)C#N

Origin of Product

United States

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